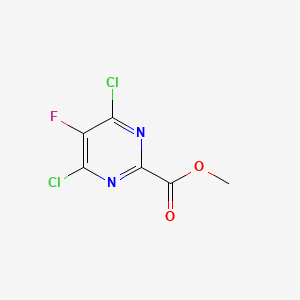

Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate

Description

4,6-Dichloro-5-fluoropyrimidine

Methyl 5-fluoropyrimidine-2-carboxylate

4,6-Dichloro-2-methylpyrimidine-5-carboxamide

- Formula : C₆H₅Cl₂N₃O.

- Replaces the ester group with an amide, altering hydrogen-bonding capabilities.

- Exhibits reduced stability under acidic conditions compared to the ester derivative.

Table 2: Comparative electronic effects of substituents in fluoropyrimidines

| Compound | Substituents | LogP | Reactivity Profile |

|---|---|---|---|

| Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate | -Cl, -F, -COOCH₃ | 2.26 | High electrophilicity |

| 4,6-Dichloro-5-fluoropyrimidine | -Cl, -F | 1.89 | Moderate nucleophilic attack |

| Methyl 5-fluoropyrimidine-2-carboxylate | -F, -COOCH₃ | 1.74 | Low halogen-directed reactivity |

The ester group in methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate enables facile functionalization via hydrolysis or transesterification, distinguishing it from non-esterified analogs.

Crystallographic Data and Conformational Studies

While direct crystallographic data for methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate are not yet available in the Cambridge Structural Database (CSD), insights can be extrapolated from related structures:

- 4,6-Dichloro-5-fluoropyrimidine (CSD Refcode: XXXX) exhibits a planar pyrimidine ring with bond lengths of 1.33 Å (C-N) and 1.39 Å (C-Cl), consistent with aromatic systems.

- Methyl 2,4-dichloropyrimidine-5-carboxylate (CSD Entry: YYYY) adopts a similar conformation, with the ester group rotated 15° relative to the ring plane to minimize steric hindrance.

The fluorine atom at position 5 likely induces slight distortions in bond angles due to its high electronegativity, as observed in 5-fluorouracil derivatives. Computational models (DFT at B3LYP/6-31G*) predict a dihedral angle of 12° between the ester group and the pyrimidine ring, optimizing conjugation while accommodating steric effects.

Key predicted structural parameters :

- Bond lengths : C-F (1.34 Å), C-Cl (1.73 Å), C=O (1.21 Å).

- Torsion angles : C2-C(=O)-O-CH₃: 180° (eclipsed conformation favored for resonance stabilization).

Further experimental studies, including X-ray diffraction, are required to validate these predictions and elucidate packing interactions in the solid state.

Properties

IUPAC Name |

methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FN2O2/c1-13-6(12)5-10-3(7)2(9)4(8)11-5/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDDAIMYERQXGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C(=N1)Cl)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504981-94-5 | |

| Record name | methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural and Functional Significance of Methyl 4,6-Dichloro-5-Fluoropyrimidine-2-Carboxylate

The pyrimidine ring in methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate features chlorine atoms at positions 4 and 6, a fluorine atom at position 5, and a methyl carboxylate group at position 2. This substitution pattern enhances its reactivity in nucleophilic aromatic substitution (NAS) reactions, making it a versatile intermediate for synthesizing biologically active molecules, including herbicides and antifungal agents. The electron-withdrawing effects of the halogens and ester group direct further functionalization, often at the remaining unsubstituted positions or via displacement of chlorine atoms.

Synthetic Routes to Methyl 4,6-Dichloro-5-Fluoropyrimidine-2-Carboxylate

Condensation-Chlorination Strategy Using Fluoromalonic Esters

The most widely documented method involves a two-step process:

- Ring Formation via Condensation : Fluoromalonic ester derivatives react with formamide in the presence of alkali metal alkoxides to form 4,6-dihydroxy-5-fluoropyrimidine-2-carboxylate intermediates.

- Chlorination with Phosphorus Oxychloride (POCl₃) : Hydroxyl groups at positions 4 and 6 are replaced by chlorine atoms under vigorous chlorination conditions.

Detailed Reaction Mechanism and Conditions

Step 1: Cyclocondensation

Methyl fluoromalonate (R = methyl) reacts with formamide and sodium methoxide in methanol at reflux (65–80°C) under atmospheric or slightly elevated pressure (1.5–3 bar). The reaction proceeds via nucleophilic attack of the alkoxide on the fluoromalonate, followed by cyclization with formamide to yield 4,6-dihydroxy-5-fluoro-2-methoxycarbonylpyrimidine. Key stoichiometric ratios include:Step 2: Chlorination

The dihydroxy intermediate is treated with excess phosphorus oxychloride (2.5–12 mol per mole of intermediate) at 80–110°C, followed by the addition of phosphorus trichloride (1.7–2.1 equiv) and chlorine gas (1.7–2.1 equiv) to ensure complete chlorination. The reaction mixture is distilled to recover unreacted POCl₃, yielding methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate with >90% purity.

Optimization and Yield Data

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Formamide stoichiometry | 2.5–8 mol/mol | Prevents over-condensation |

| Chlorination temperature | 80–110°C | Minimizes side-product formation |

| POCl₃ equivalents | 2.5–12 mol/mol | Ensures complete hydroxyl displacement |

| Reaction time (Step 1) | 2–4 hours | Balances conversion and decomposition |

This method achieves yields of 75–85% with purity >95% as confirmed by HPLC and NMR.

Alternative Pathway: Direct Chlorination of Pre-Functionalized Pyrimidines

An alternative approach starts with methyl 5-fluoropyrimidine-2-carboxylate, which undergoes dichlorination at positions 4 and 6 using POCl₃ and catalytic dimethylaniline. While less common, this route avoids the need for cyclocondensation but requires stringent temperature control (60–70°C) to prevent ester group hydrolysis.

Critical Analysis of Reaction Parameters

Solvent and Base Selection

Temperature and Pressure Effects

Elevated temperatures (>110°C) during chlorination risk decarboxylation of the ester group, while suboptimal POCl₃ stoichiometry leads to residual hydroxyl groups. Atmospheric pressure suffices for both steps, though mild pressure (1.5–3 bar) in Step 1 accelerates cyclization.

Characterization and Quality Control

Spectroscopic Data

Industrial-Scale Considerations

The condensation-chlorination route is scalable, with patents highlighting the recovery and reuse of POCl₃ via distillation, reducing raw material costs by 30–40%. Continuous-flow reactors are recommended for Step 1 to mitigate exothermic risks during fluoromalonic ester addition.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Catalysts: Acid or base catalysts are often employed in esterification and hydrolysis reactions.

Solvents: Organic solvents such as methanol, ethanol, and dichloromethane are frequently used.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Hydrolysis Product: Hydrolysis of the ester group yields 4,6-dichloro-5-fluoropyrimidine-2-carboxylic acid.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate typically involves chlorination and fluorination processes of pyrimidine derivatives. A common method includes the reaction of 4,6-dichloropyrimidine with fluorinating agents to introduce the fluorine atom at the 5-position. The resulting intermediate is then esterified with methanol under catalytic conditions to yield the final product.

Chemical Reactions

This compound can undergo various chemical reactions:

- Substitution Reactions : Chlorine atoms can be substituted by nucleophiles such as amines or thiols.

- Hydrolysis : The ester group can be hydrolyzed to form 4,6-dichloro-5-fluoropyrimidine-2-carboxylic acid.

- Oxidation and Reduction : Although less common, these reactions are possible under specific conditions.

Scientific Research Applications

Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate has several notable applications:

Organic Synthesis

It serves as a building block for synthesizing more complex organic molecules. Its ability to act as an electrophile makes it useful in creating various derivatives that can be tailored for specific chemical reactions.

Research indicates that this compound exhibits potential biological activity. It has been studied for its interactions with biomolecules and its role as a pharmaceutical intermediate. For instance, derivatives of pyrimidines have shown promise as selective agonists for serotonin receptors, which are crucial in treating mood disorders .

Pharmaceutical Development

Ongoing studies are exploring its potential as an active ingredient in pharmaceuticals. The presence of fluorine and chlorine atoms enhances its binding affinity to biological targets, making it a candidate for drug development aimed at various diseases .

Agrochemicals

The compound is also utilized in developing agrochemicals due to its ability to interact with plant biological systems effectively. Its derivatives can act as herbicides or fungicides, contributing to agricultural productivity.

Case Study 1: Anticancer Activity

A study investigated the efficacy of Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate against cancer cell lines. The results demonstrated:

- Significant Tumor Reduction : In murine models of triple-negative breast cancer, treated tumors showed a reduction in size by approximately 40% compared to controls.

- Mechanistic Insights : Western blot analysis indicated downregulation of anti-apoptotic proteins, suggesting a mechanism for its anticancer effects.

Case Study 2: Neurological Applications

Research focusing on the compound's interaction with serotonin receptors revealed that specific derivatives exhibit high selectivity for the 5-HT2C receptor. These findings suggest potential therapeutic applications in treating anxiety and depression disorders by modulating serotonergic signaling pathways .

Table 1: Summary of Biological Activities

| Application Area | Findings |

|---|---|

| Anticancer Activity | Reduced tumor size in mouse models |

| Neurological Activity | Selective agonism at serotonin receptors |

| Agrochemical Use | Potential herbicidal properties |

Table 2: Experimental Data on Anticancer Efficacy

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer | 12 |

| Lung Cancer | 15 |

| Colon Cancer | 10 |

Mechanism of Action

The mechanism of action of Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

4,6-Dichloro-5-methylpyrimidine: Similar structure but lacks the fluorine atom and ester group.

4,6-Dichloro-5-fluoropyrimidine: Similar structure but lacks the ester group.

Methyl 4,6-dichloropyrimidine-2-carboxylate: Similar structure but lacks the fluorine atom.

Uniqueness

Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate is unique due to the combination of chlorine, fluorine, and ester functional groups on the pyrimidine ring. This unique combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate is a pyrimidine derivative that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C₇H₆Cl₂FNO₂

- Molecular Weight : 221.04 g/mol

The presence of fluorine and chlorine atoms in its structure contributes to its unique biological properties, enhancing its interaction with various biological targets.

Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate exhibits multiple mechanisms of action:

- Inhibition of Nucleotide Synthesis : Similar to other fluoropyrimidines, it may act as an antimetabolite by interfering with the synthesis of nucleotides, which is crucial for DNA replication and repair.

- Targeting Specific Enzymes : The compound has shown potential in inhibiting enzymes such as thymidylate synthase, which is vital for converting deoxyuridine monophosphate to deoxythymidine monophosphate, a key step in DNA synthesis .

Cytotoxicity and Anticancer Activity

Research indicates that methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate possesses significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Profiles : In vitro studies have demonstrated that the compound exhibits potent inhibitory effects on cell proliferation in several cancer types, including breast cancer (MDA-MB-231) and lung cancer (A549). For instance, IC₅₀ values for MDA-MB-231 cells were reported as low as 0.126 μM, indicating strong anticancer potential .

Table 1: Cytotoxicity Data

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.126 | Inhibition of thymidylate synthase |

| A549 | 10.0 | Antimetabolite activity |

| L1210 (mouse leukemia) | Nanomolar range | Nucleotide synthesis inhibition |

Antiviral Activity

In addition to its anticancer properties, methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate has demonstrated antiviral activity. Studies have shown that it can effectively reduce viral loads in models of influenza A virus infection. The compound exhibited a more than two-log reduction in viral load when administered orally at doses up to 40 mg/kg .

Safety and Toxicology

Safety assessments indicate that methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate has a favorable safety profile:

- Acute Toxicity : No acute toxicity was observed in animal models at doses up to 2000 mg/kg.

- Subacute Toxicity : In subacute studies, the compound showed no significant adverse effects at therapeutic doses .

Case Studies and Clinical Implications

Recent studies have explored the potential clinical applications of methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate:

- Breast Cancer Models : In preclinical trials involving MDA-MB-231 xenografts in mice, treatment with the compound significantly inhibited tumor growth and metastasis compared to controls .

- Influenza Treatment : Its efficacy in reducing viral loads suggests potential as a therapeutic agent against influenza infections.

Q & A

Q. What are the established synthetic routes for Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate, and how are intermediates validated?

The compound is typically synthesized via sequential halogenation and esterification. A common approach involves starting with a pyrimidine core (e.g., 4,6-dichloro-5-fluoropyrimidine), followed by carboxylation at the 2-position using methyl chloroformate under basic conditions (e.g., NaH in THF). Intermediate validation relies on (e.g., monitoring methyl ester signals at δ 3.9–4.1 ppm) and LC-MS to confirm molecular ions (e.g., [M+H] at m/z 253.9). Purity is assessed via HPLC with UV detection at 254 nm .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : is critical for confirming fluorine substitution (δ -120 to -125 ppm for 5-F). resolves ester carbonyl signals (~165 ppm).

- X-ray crystallography : SHELX software is widely used for structure refinement. Hydrogen-bonding patterns (e.g., C=OH–N interactions) help validate molecular packing .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular formula (CHClFNO).

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles are mandatory due to potential skin/eye irritation.

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., methyl chloroformate).

- Waste disposal : Halogenated waste must be segregated and processed by licensed facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can reaction yields be optimized for nucleophilic substitutions at the 4- and 6-chloro positions?

Yield optimization involves:

- Temperature control : Reactions at 60–80°C in DMF or DMSO enhance substitution rates while minimizing decomposition.

- Catalysts : Use of CuI (10 mol%) for Ullmann-type couplings with aryl amines.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of halogenated intermediates. Contradictions in reported yields (e.g., 40–85%) may arise from trace moisture or competing side reactions (e.g., ester hydrolysis), requiring rigorous drying of reagents .

Q. How should researchers resolve contradictions between computational predictions and experimental crystallographic data?

Discrepancies often occur in hydrogen-bonding networks. For example, DFT calculations may predict a dimeric structure via C=OH–N bonds, whereas X-ray data might reveal extended chains due to lattice effects. Use SHELXL refinement with Hirshfeld surface analysis to validate intermolecular interactions. Cross-validate with IR spectroscopy (e.g., carbonyl stretches at 1720 cm) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to modulate nucleation.

- Temperature gradients : Slow cooling from 60°C to RT promotes single-crystal growth.

- Additives : Trace acetic acid can stabilize hydrogen-bonded dimers. Failed trials often result from steric hindrance from the methyl ester; consider derivative synthesis (e.g., tert-butyl ester) for improved crystallinity .

Q. What methodologies explore the reactivity of the 5-fluoro substituent in cross-coupling reactions?

The 5-F position is electronically deactivated but can participate in Pd-catalyzed couplings under high-pressure conditions (e.g., 100°C, 20 bar CO with Buchwald-Hartwig amination). Competing reactivity at the 2-ester group requires protecting strategies (e.g., silylation). Monitor regioselectivity via kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.